

A Comparative Guide to the Analytical Cross-Validation of 2-Bromoisonicotinohydrazide

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Compound of Interest

Compound Name: **2-Bromoisonicotinohydrazide**

Cat. No.: **B1267980**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for **2-Bromoisonicotinohydrazide** and the well-characterized, structurally similar antitubercular drug, Isoniazid. Due to the limited availability of public experimental data for **2-Bromoisonicotinohydrazide**, this document serves as a predictive guide. It leverages established principles of analytical chemistry to forecast the expected spectral and chromatographic characteristics of **2-Bromoisonicotinohydrazide**, offering a valuable resource for its identification, characterization, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromoisonicotinohydrazide** and Isoniazid is presented below.

Property	2- Bromoisonicotinohydrazide	Isoniazid
CAS Number	29849-15-8	54-85-3
Molecular Formula	C ₆ H ₆ BrN ₃ O	C ₆ H ₇ N ₃ O
Molecular Weight	216.04 g/mol [1][2]	137.14 g/mol [3]
Appearance	Solid (predicted)	Colorless or white crystals or a white crystalline powder[4]
Purity (typical)	≥98%[1]	Conforms to pharmacopeial standards

Comparative Analytical Data

The following tables provide a side-by-side comparison of the expected analytical data for **2-Bromoisonicotinohydrazide** and the known experimental data for Isoniazid.

¹H NMR Spectroscopy

The presence of the electron-withdrawing bromine atom at the 2-position of the pyridine ring in **2-Bromoisonicotinohydrazide** is expected to deshield the adjacent protons, leading to a downfield shift in their NMR signals compared to Isoniazid.

Compound	Proton Assignment	Chemical Shift (δ , ppm) in DMSO-d ₆	Expected/Observed Multiplicity
2-Bromoisonicotinohydrazide	H-3	~ 8.8 - 9.0	d
	H-5	~ 7.9 - 8.1	dd
	H-6	~ 8.6 - 8.8	d
	-NH-	~ 10.2	s
	-NH ₂	~ 4.7	s
Isoniazid	H-2, H-6	8.72	d
	H-3, H-5	7.75	d
	-NH-	10.10	s
	-NH ₂	4.65	s

Note: Predicted shifts for **2-Bromoisonicotinohydrazide** are estimations based on substituent effects.

¹³C NMR Spectroscopy

The carbon atom attached to the bromine in **2-Bromoisonicotinohydrazide** will experience a significant downfield shift, while other ring carbons will also be affected.

Compound	Carbon Assignment	Expected/Observed Chemical Shift (δ , ppm) in DMSO-d ₆
2-Bromoisonicotinohydrazide	C-2	~ 150 - 155
C-3	~ 122 - 125	
C-4	~ 140 - 143	
C-5	~ 120 - 123	
C-6	~ 151 - 154	
C=O	~ 164	
Isoniazid	C-2, C-6	150.16
C-3, C-5	121.00	
C-4	140.27	
C=O	163.95	

Note: Predicted shifts for **2-Bromoisonicotinohydrazide** are estimations based on substituent effects.

Infrared (IR) Spectroscopy

The fundamental vibrational modes of the isonicotinohydrazide scaffold are expected to be present in both compounds, with minor shifts due to the bromine substitution.

Compound	Functional Group	Expected/Observed Wavenumber (cm ⁻¹)	Intensity
2-Bromoisonicotinohydrazide	N-H stretch (amide & amine)	3100 - 3400	Medium-Strong, Broad
	C-H stretch (aromatic)	3000 - 3100	Medium
	C=O stretch (amide)	1660 - 1680	Strong
	N-H bend (amine)	1620 - 1640	Medium
	C=N, C=C stretch (aromatic)	1400 - 1600	Medium-Strong
	C-Br stretch	500 - 600	Medium
Isoniazid	N-H stretch (amide & amine)	3111, 3304	Medium-Strong, Broad
	C-H stretch (aromatic)	~3050	Medium
	C=O stretch (amide)	1668	Strong[5]
	N-H bend (amine)	1633	Medium[5]
	C=N, C=C stretch (aromatic)	1411, 1556	Medium-Strong[5]

Mass Spectrometry (MS)

The mass spectrum of **2-Bromoisonicotinohydrazide** will be characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

Compound	Ion	Expected m/z	Notes
2-Bromoisonicotinohydr azide	[M] ⁺	215/217	Molecular ion with bromine isotopic pattern
[M-NHNH ₂] ⁺	184/186		Loss of the hydrazinyl group
[C ₅ H ₃ BrNCO] ⁺	120/122		Fragmentation of the pyridine ring
[C ₅ H ₄ N] ⁺	78		Pyridinium cation
Isoniazid	[M] ⁺	137	Molecular ion[4]
[M-NHNH ₂] ⁺	106		Loss of the hydrazinyl group[4]
[C ₅ H ₄ NCO] ⁺	106		Isonicotinoyl cation
[C ₅ H ₄ N] ⁺	78		Pyridinium cation[4]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64.

- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment.
 - Spectral Width: 0 to 180 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy

- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal).

Mass Spectrometry (MS)

- Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

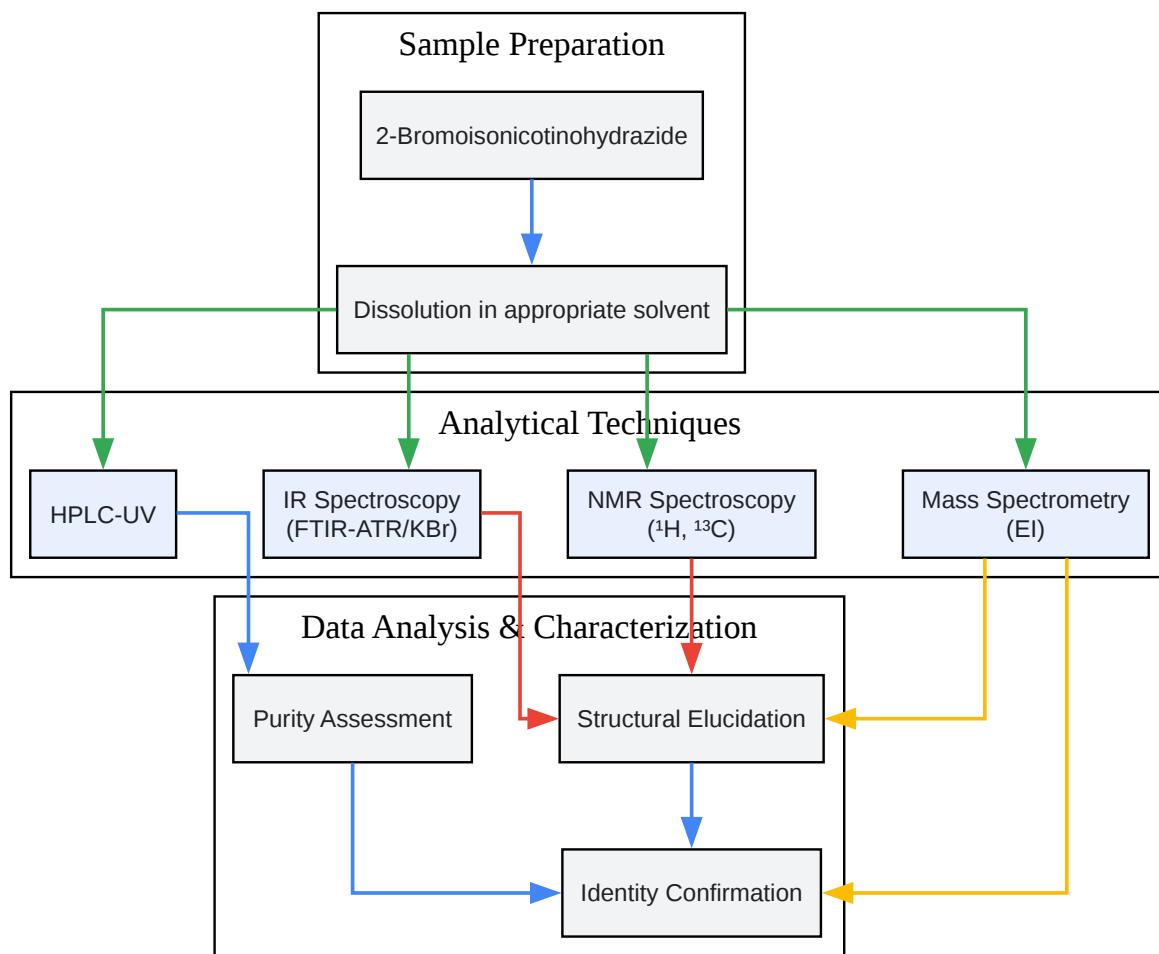
- Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
- EI Source Parameters:
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Acquisition Mode: Full scan from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of phosphate buffer (pH 3.5-6.8) and a polar organic solvent like acetonitrile or methanol. A gradient or isocratic elution can be developed. For example, a starting point could be an isocratic mobile phase of 80:20 (v/v) 20 mM phosphate buffer (pH 6.8):acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30 °C.
- Detection: UV absorbance at approximately 265 nm.[\[6\]](#)
- Injection Volume: 10-20 µL.
- Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter.

Visualizations

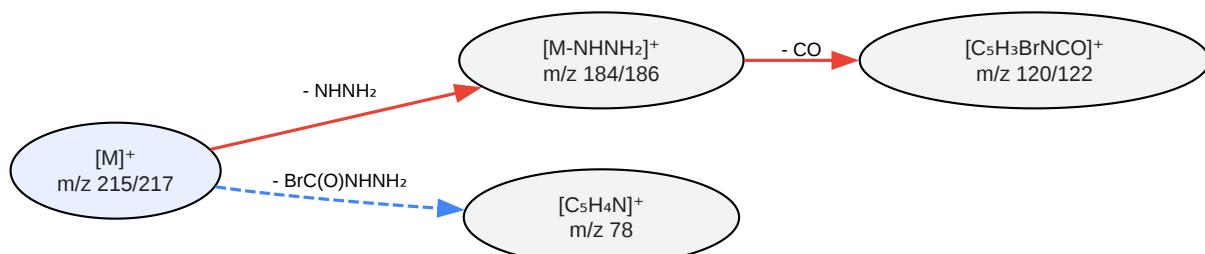
Experimental Workflow for Analytical Characterization



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Caption: Workflow for the analytical characterization of **2-Bromoisonicotinohydrazide**.

Predicted Mass Spectrum Fragmentation Pathway



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Caption: Predicted fragmentation of **2-Bromoisonicotinohydrazide** in EI-MS.

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